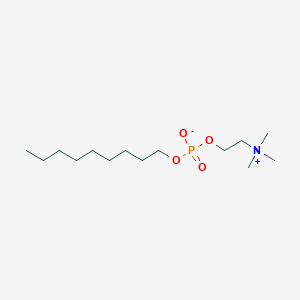
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 2,5-Dimethoxyphenyl-2-methylprop-2-en-1-one, is an organic compound with a molecular formula of C13H16O2. It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound is of interest due to its potential applications in scientific research and its ability to act as a ligand in certain biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is not fully understood. However, it is believed that this compound acts as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. When this compound binds to these receptors, it causes a conformational change in the receptor and triggers a signal transduction cascade which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation.
Biochemical and Physiological Effects
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the nuclear receptors PPARγ, PPARα, and PPARβ/δ, which leads to the regulation of glucose and lipid metabolism, fatty acid metabolism, and inflammation and cell differentiation. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one is an advantageous compound to use in lab experiments due to its ability to act as a ligand to the nuclear receptors PPARγ, PPARα, and PPARβ/δ. Additionally, this compound is relatively easy to synthesize and is soluble in organic solvents, making it easy to work with in lab experiments. However, this compound is insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of (2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one are vast and there are many potential future directions for research. One possible future direction is to further investigate the mechanism of action of this compound and its effects on other nuclear receptors. Additionally, this compound could be studied for its potential to be used as a therapeutic agent for the treatment of various diseases, such as diabetes, obesity, and inflammation. Other potential future directions include the development of more efficient methods of synthesis and the investigation of the compound’s ability to act as an inhibitor of other biochemical processes.
Métodos De Síntesis
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one can be synthesized through a variety of methods. One common method is to react 2-methyl-3-nitrobenzaldehyde with 2,5-dimethoxybenzaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields the desired product in good yields and is relatively simple to carry out. Other methods of synthesis include a reaction with 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a palladium catalyst, a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a zinc catalyst, and a reaction between 2-methyl-3-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde using a nickel catalyst.
Aplicaciones Científicas De Investigación
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-oneyphenyl-2-methylprop-2-en-1-one has a variety of scientific research applications. It has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARγ, which is involved in the regulation of glucose and lipid metabolism. It has also been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARα, which is involved in the regulation of fatty acid metabolism. Additionally, this compound has been used as a ligand in studies of the binding of aryl-substituted propenones to the nuclear receptor PPARβ/δ, which is involved in the regulation of inflammation and cell differentiation.
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)10-8-14-12-15(20-2)9-11-18(14)21-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZQRLMIUJFJI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)







![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)


